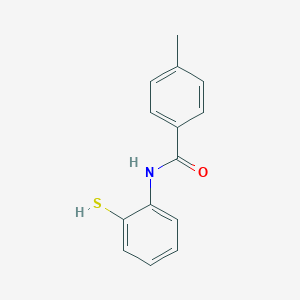

4-methyl-N-(2-sulfanylphenyl)benzamide

Description

4-Methyl-N-(2-sulfanylphenyl)benzamide is a benzamide derivative featuring a methyl group at the para position of the benzoyl ring and a sulfanylphenyl moiety attached to the amide nitrogen. This compound is of interest due to its role as a metabolite of 2′,2″-dithiobisbenzanilide (DTBBA), formed via glutathione (GSH)-mediated reduction in vitro and in vivo . The sulfanyl (-SH) group on the phenyl ring enables unique reactivity, such as disulfide bond formation or thiol-mediated conjugation, which may influence its pharmacokinetic and toxicological profiles.

Structurally, the compound combines lipophilic (methyl) and polar (sulfanyl) groups, balancing solubility and membrane permeability. Its molecular formula is C₁₄H₁₃NOS, with a molecular weight of 243.33 g/mol.

Properties

Molecular Formula |

C14H13NOS |

|---|---|

Molecular Weight |

243.33 g/mol |

IUPAC Name |

4-methyl-N-(2-sulfanylphenyl)benzamide |

InChI |

InChI=1S/C14H13NOS/c1-10-6-8-11(9-7-10)14(16)15-12-4-2-3-5-13(12)17/h2-9,17H,1H3,(H,15,16) |

InChI Key |

OTFAATWYAGFIAF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

- 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A) and N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (1B) :

These sulfonamides, synthesized from 4-methylbenzenesulfonyl chloride, exhibit distinct binding affinities to dihydropteroate synthase (DHPS), a bacterial enzyme. Compound 1A (chloro substituent) showed weaker binding (ΔG = -8.2 kcal/mol) compared to 1B (hydroxyl substituent, ΔG = -9.1 kcal/mol), suggesting polar groups enhance target interaction . - 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide (1C) :

The nitro group in 1C conferred moderate binding (ΔG = -8.7 kcal/mol), likely due to electron-withdrawing effects stabilizing π-π interactions with the DHPS active site .

Benzamide Derivatives with Halogen Substituents

- N-(2-Nitrophenyl)-4-bromo-benzamide :

This brominated analog has a larger halogen (Br) at the benzoyl para position, increasing molecular weight (MW = 349.15 g/mol) and lipophilicity. Crystallographic studies revealed two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds . - 4-Methyl-N-(3-(trifluoromethyl)phenyl)benzamide: The trifluoromethyl (-CF₃) group in this derivative enhances metabolic stability and potency. A retroamide modification in a related compound (3-[(1E)-...]benzamide) increased enzymatic inhibition threefold compared to non-fluorinated analogs .

Comparison Insight : The sulfanyl group in the target compound may provide a balance between electron-withdrawing (like -CF₃) and hydrogen-bonding capabilities, influencing both activity and degradation pathways.

Impact of Heterocyclic Modifications

- 4-Methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide: Incorporation of a thiadiazole ring improved molecular docking scores against therapeutic targets, with binding energies surpassing reference compounds (-10.2 kcal/mol vs. -8.5 kcal/mol) .

Comparison Insight : While the target compound lacks a heterocycle, its sulfanyl group could mimic thiol-containing cofactors in enzymes, enabling unique binding modes.

Data Tables

Table 1: Structural and Activity Comparison

Table 2: Metabolic Pathways

| Compound | Metabolic Feature | Implication |

|---|---|---|

| This compound | Disulfide exchange with GSH | Prolonged exposure or detoxification |

| N-(2-Nitrophenyl)-4-bromo-benzamide | Crystallographic stability via H-bonding | Enhanced shelf-life |

| Thiadiazole-containing benzamide | High docking scores (-10.2 kcal/mol) | Therapeutic potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.